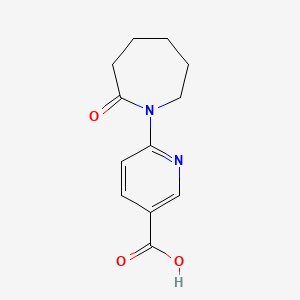
6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reactivity and Coordination Polymers
Reactivity of Pyridinecarboxylic Acids
Pyridinecarboxylic acids exhibit notable reactivity towards Zn(II) salts, forming different products based on the reaction conditions. In the presence of pyridine, these compounds can form zigzag coordination polymers with hexacoordination around each Zn(II) ion. This demonstrates their potential in constructing coordination polymers with specific geometric arrangements (Ghosh, Savitha, & Bharadwaj, 2004).
C-H Functionalization and Redox-Annulations
C-H Functionalization of Cyclic Amines
Research into cyclic amines such as pyrrolidine and 1,2,3,4-tetrahydroisoquinoline interacting with α,β-unsaturated aldehydes and ketones under carboxylic acid promotion reveals a pathway for the generation of conjugated azomethine ylides. This leads to the formation of ring-fused pyrrolines, highlighting a method for creating complex organic structures through C-H functionalization and redox-annulations (Kang, Richers, Sawicki, & Seidel, 2015).
Lanthanide-based Coordination Polymers
Synthesis and Properties of Lanthanide-based Coordination Polymers
The use of pyridinecarboxamide ligands in synthesizing optically pure anionic complexes of cobalt and iron reveals their ability to form extended structures ranging from discrete units to complex chains and layers. These structures show potential in creating materials with novel optical and electrical properties, as evidenced by the study on radical cation salts with tetrathiafulvalene (TTF), offering insights into the assembly and functional attributes of lanthanide-based coordination polymers (Chmel, Allan, Becker, Clarkson, Turner, & Scott, 2011).
Metal-Organic Frameworks (MOFs)
Construction of Metal-Organic Frameworks
The interaction of pyridine-2,6-dicarboxylic acid with lanthanide ions under hydrothermal conditions produces MOFs with 3D structures, featuring water clusters that join linear chains. This study highlights the potential of pyridinecarboxylic acids in constructing MOFs with intricate hydrogen bonding and coordination, offering pathways to materials with unique properties (Ghosh & Bharadwaj, 2003).
Propiedades
IUPAC Name |
6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-4-2-1-3-7-14(11)10-6-5-9(8-13-10)12(16)17/h5-6,8H,1-4,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDAXCLGUBILBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


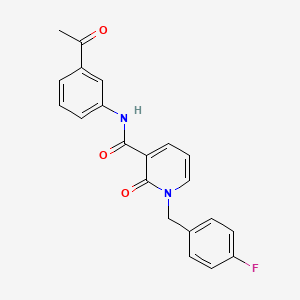

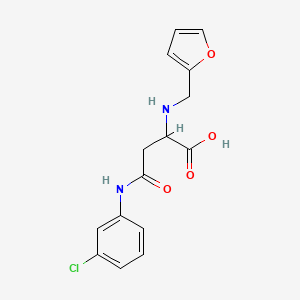
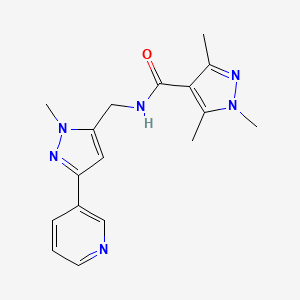
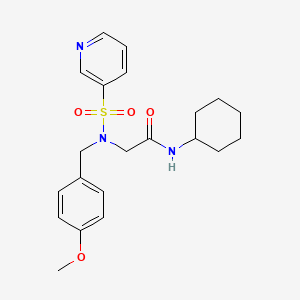
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2757523.png)
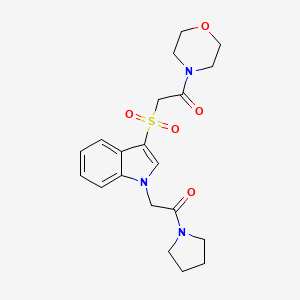
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2757526.png)
![1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2757527.png)
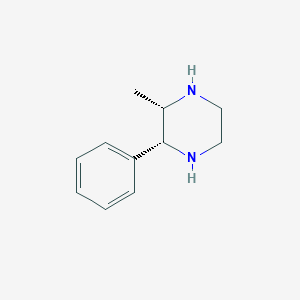
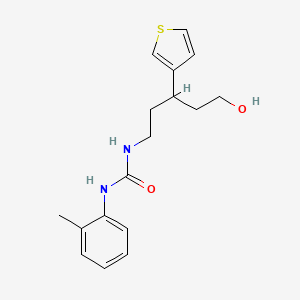

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2757534.png)